5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
Preparation Methods
The synthesis of 5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves several steps. One common method includes the reaction of 2,5-dimethylphenol with an alkylating agent to form the corresponding ether. This intermediate is then reacted with 4-ethyl-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
5-[(2,5-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes by modulating enzyme activities .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and phenoxy-substituted molecules. For example:
5-[(2,4-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
2-[[5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]thio]-1-(4-phenyl-1-piperazinyl)ethanone: This compound has additional functional groups, making it more complex. The uniqueness of 5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which influences its reactivity and biological activity
Properties
IUPAC Name |
3-[(2,5-dimethylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)8-17-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCLFZJJHNANPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=C(C=CC(=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395513 |
Source
|
Record name | 5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588673-86-3 |
Source
|
Record name | 5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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